CXCR2 antagonist 4

Cancer Research Inflammation Calcium Signaling

CXCR2 antagonist 4 (also designated as compound is a synthetic small-molecule inhibitor of the C-X-C motif chemokine receptor 2 (CXCR2). It is characterized as a potent CXCR2 antagonist with a reported IC₅₀ of 0.13 μM for the receptor.

Molecular Formula C15H14F2N4OS2
Molecular Weight 368.4 g/mol
Cat. No. B12409514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR2 antagonist 4
Molecular FormulaC15H14F2N4OS2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F
InChIInChI=1S/C15H14F2N4OS2/c1-8(5-22)19-14-12-13(18-7-24-12)20-15(21-14)23-6-9-3-2-4-10(16)11(9)17/h2-4,7-8,22H,5-6H2,1H3,(H,19,20,21)/t8-/m1/s1
InChIKeyUDCSAFOSROJLQM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR2 Antagonist 4 (Compound 7) Research Tool for Cancer & Inflammation Signaling Studies


CXCR2 antagonist 4 (also designated as compound 7) is a synthetic small-molecule inhibitor of the C-X-C motif chemokine receptor 2 (CXCR2) . It is characterized as a potent CXCR2 antagonist with a reported IC₅₀ of 0.13 μM for the receptor [1]. This compound is supplied as a solid with a molecular weight of 368.42 and a molecular formula of C₁₅H₁₄F₂N₄OS₂, and is primarily intended for research applications in cancer and inflammation .

Why CXCR2 Antagonist 4 (Compound 7) Cannot Be Interchanged with Other CXCR2 Inhibitors


The term 'CXCR2 antagonist' encompasses a chemically diverse class of compounds, including structurally distinct agents like Navarixin (SCH-527123), SB225002, and AZD5069 [1]. These compounds exhibit vastly different binding affinities, mechanisms of action (e.g., allosteric vs. orthosteric), and selectivity profiles against related chemokine receptors like CXCR1 [2]. Consequently, 'in-class' substitution is not scientifically valid; a researcher investigating a specific phenotype, such as CXCL8-induced calcium flux, must select a tool compound based on its precise, quantitatively defined potency in that specific assay, rather than its general classification as a CXCR2 antagonist . The selection of an inappropriate analog can lead to misinterpretation of receptor function and off-target effects.

Evidence Guide: Quantified Differentiation of CXCR2 Antagonist 4 (Compound 7) for Procurement Decisions


Distinct Functional Potency in CXCL8-Induced Calcium Mobilization

CXCR2 antagonist 4 demonstrates a distinct functional profile by inhibiting CXCL8-induced cytosolic calcium increase with an IC₅₀ of 27 μM [1]. This is a specific, measurable functional outcome beyond simple receptor binding. In contrast, AZD5069, a clinically advanced CXCR2 antagonist, achieves this effect at much lower concentrations consistent with its sub-nanomolar binding potency [2]. This significant quantitative difference in functional assay potency (~34,000-fold) is a critical selection factor for experiments where a moderate level of pathway inhibition is desired without complete signal ablation, which might occur with more potent agents.

Cancer Research Inflammation Calcium Signaling

Moderate vs. Ultra-High CXCR2 Binding Affinity: A Tool for Titrated Receptor Engagement Studies

CXCR2 antagonist 4 exhibits an IC₅₀ of 0.13 μM (130 nM) for CXCR2 . This places it in a distinct affinity class compared to other widely used tool compounds. For example, Navarixin (SCH-527123) has an IC₅₀ of 2.6-3 nM for human CXCR2 , and SB225002 has an IC₅₀ of 22 nM for inhibiting IL-8 binding [1]. The ~40-80 fold lower affinity of CXCR2 antagonist 4 makes it a uniquely suitable tool for experiments requiring partial or titratable receptor occupancy, where highly potent antagonists would saturate receptors at low concentrations and obscure dose-response relationships.

Receptor Pharmacology Binding Assay Drug Discovery

Discrete Molecular Scaffold for Investigating Structural Biology Relationships

The structure of CXCR2 antagonist 4 (C₁₅H₁₄F₂N₄OS₂, MW: 368.42) is chemically distinct from major classes of CXCR2 antagonists . For instance, it lacks the cyclobutenedione core of Navarixin/SCH-527123 (MW: 397.42) [1] and the diarylurea motif of SB225002 (MW: 352.14) [2]. This structural uniqueness is valuable for structure-activity relationship (SAR) studies and for probing binding site topologies. Using this compound allows researchers to explore chemical space orthogonal to traditional chemotypes, providing an alternative scaffold for hit-to-lead optimization and mechanistic studies where structural diversity is key to understanding receptor-ligand interactions.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemoinformatics

Optimal Research Applications for CXCR2 Antagonist 4 (Compound 7) Based on Its Differentiated Profile


Titrating CXCR2-Mediated Calcium Flux in Cancer Cell Lines

CXCR2 antagonist 4 is an ideal tool for researchers studying the role of CXCR2 in cancer cell proliferation and migration. Its IC₅₀ of 27 μM for inhibiting CXCL8-induced calcium increase provides a defined, moderate level of functional antagonism . This allows for the study of partial pathway inhibition, which is more physiologically relevant than complete blockade. Researchers can use this compound to establish dose-response relationships that reveal the threshold of CXCR2 activity required for phenotypic outcomes in tumor cells, without the confounding variable of complete signal shutdown that ultra-potent inhibitors like AZD5069 might cause.

Comparative Pharmacology Studies of CXCR2 Antagonist Affinity Classes

The moderate binding affinity of CXCR2 antagonist 4 (IC₅₀ = 0.13 μM) positions it as a key component in comparative pharmacological studies . By using this compound alongside high-affinity antagonists like Navarixin (IC₅₀ = 2.6 nM) and intermediate-affinity compounds like SB225002 (IC₅₀ = 22 nM), researchers can systematically investigate the relationship between receptor occupancy, residence time, and downstream signaling effects [1]. This tiered approach is essential for deconvoluting the complexities of CXCR2 pharmacology and is not possible with a single 'potent' inhibitor.

Medicinal Chemistry Campaigns for Novel CXCR2 Scaffolds

Due to its distinct molecular structure (C₁₅H₁₄F₂N₄OS₂), CXCR2 antagonist 4 serves as a valuable starting point or reference compound for medicinal chemists . Its scaffold, lacking the common cyclobutenedione or diarylurea features, represents an alternative chemical entry point for developing new intellectual property around CXCR2 antagonism. The compound can be used to validate computational docking models, explore new structure-activity relationships, and identify novel binding interactions that are not accessible to standard chemotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXCR2 antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.